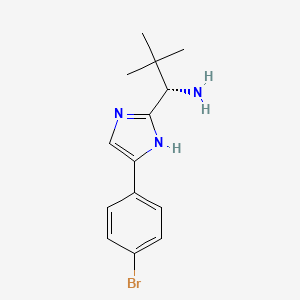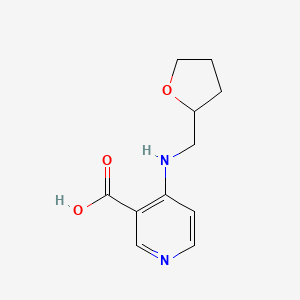![molecular formula C11H9N5O4 B11779074 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11779074.png)
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid is a complex organic compound that features a unique combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the triazolopyridine core, and the final acetic acid moiety. Common reagents used in these steps include hydrazine derivatives, nitriles, and various acids and bases to facilitate cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxadiazole or triazolopyridine rings.
Substitution: Nucleophilic or electrophilic substitution on the heterocyclic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-1,2,4-oxadiazol-3-amine
- 5-Methyl-1,3,4-oxadiazol-2-amine
Uniqueness
Compared to similar compounds, 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid stands out due to its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C11H9N5O4 |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
2-[6-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C11H9N5O4/c1-6-12-10(20-14-6)7-2-3-8-13-16(5-9(17)18)11(19)15(8)4-7/h2-4H,5H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZTJMVVMMBSBKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C2=CN3C(=NN(C3=O)CC(=O)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)









![Ethyl 7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11779073.png)
